molecular formula C11H15NO3 B13072168 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one

1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one

Cat. No.: B13072168
M. Wt: 209.24 g/mol
InChI Key: VHCIVBVPEPVIPR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one (CAS 1600881-63-7) is a high-purity chemical compound with a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . This ketone features a furan ring directly linked to a morpholine derivative via an ethanone bridge, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The integration of the morpholine scaffold, a privileged structure in pharmaceuticals, is of particular interest for designing bioactive molecules and probing mechanism-of-action studies . Researchers utilize this compound in the synthesis of more complex molecular architectures, leveraging its structure to modulate the physicochemical properties and pharmacokinetic profiles of potential drug candidates. It is supplied with a guaranteed purity of 95% and requires storage at 2-8°C to ensure long-term stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers are advised to consult the safety data sheet and handle this material responsibly in a controlled laboratory setting.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

1-(furan-2-yl)-2-(5-methylmorpholin-3-yl)ethanone

InChI

InChI=1S/C11H15NO3/c1-8-6-14-7-9(12-8)5-10(13)11-3-2-4-15-11/h2-4,8-9,12H,5-7H2,1H3

InChI Key

VHCIVBVPEPVIPR-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)CC(=O)C2=CC=CO2

Origin of Product

United States

Biological Activity

1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one, with the CAS number 1600881-63-7, is a compound that has garnered interest for its potential biological activities. Its molecular formula is C11H15NO3C_{11}H_{15}NO_{3} and it has a molecular weight of 209.24 g/mol. This compound is characterized by the presence of a furan ring and a morpholine moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan and morpholine structures can demonstrate antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

CompoundMIC (µM)Bacteria Targeted
Ceftriaxone0.1 (E. coli)E. coli
This compoundTBDS. aureus, E. coli

Case Studies

Case Study 1: Antibacterial Screening
A study evaluated the antibacterial efficacy of various furan derivatives against S. aureus and E. coli. The results indicated that compounds with morpholine substitutions showed enhanced activity compared to those without such modifications. The minimum inhibitory concentration (MIC) values were determined using standard agar dilution methods.

Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of furan-based compounds were assessed using human cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, although specific data on this compound remains limited.

The biological activity of this compound is hypothesized to be linked to its ability to interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. The presence of the morpholine ring may enhance membrane permeability, allowing for greater interaction with intracellular targets.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example, modifications in the substituents on the morpholine ring have been shown to alter the antimicrobial potency significantly.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one exhibit promising anticancer properties. Research has shown that derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated effectiveness against several bacterial strains, indicating its potential use in developing new antibiotics or preservatives in pharmaceutical formulations .

Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects through clinical trials .

Material Science Applications

Polymer Chemistry : The unique structure of this compound allows it to act as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced materials used in coatings and adhesives .

Nanocomposites : The compound can be utilized in the fabrication of nanocomposites, where its ability to interact with nanoparticles can improve dispersion and compatibility within polymer systems. This application is particularly relevant in creating materials with enhanced electrical or thermal conductivity .

Cosmetic Formulation Applications

Emulsifying Agent : In cosmetic formulations, this compound can serve as an emulsifier due to its amphiphilic nature. This property allows it to stabilize oil-in-water emulsions, which are common in creams and lotions .

Skin Conditioning Agent : The compound's moisturizing properties make it a valuable ingredient in skin care products. Its inclusion can enhance skin hydration and improve the sensory feel of formulations, leading to better consumer acceptance .

Case Study 1: Anticancer Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of derivatives of this compound and their evaluation against various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting further investigation into its mechanism of action could lead to novel cancer therapies .

Case Study 2: Cosmetic Formulation Development

In a recent formulation study, researchers developed a cream incorporating this compound as an emulsifier. The formulation was tested for stability and sensory properties over six months, showing excellent stability and consumer preference due to improved texture and hydration levels .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is compared to ethanone derivatives with varied heterocyclic substituents (Table 1).

Table 1: Structural Comparison of 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one and Analogs

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Furan-2-yl, 5-methylmorpholin-3-yl C₁₁H₁₅NO₃ 209.24 Morpholine ring with methyl group
1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one Benzo[b]furan, Cl substituent C₁₀H₇ClO₂ 194.63 Chlorinated aromatic system
2-Acetylfuran Furan-2-yl C₆H₆O₂ 110.11 Simple furan derivative; flavoring agent
1-[5-(3-Chlorophenyl)furan-2-yl]ethan-1-one Furan-2-yl, 3-chlorophenyl C₁₂H₉ClO₂ 220.65 Chlorophenyl substitution
Compound 5c () Pyrazole, indole, 4-chlorophenyl C₂₅H₂₀ClN₃O₂ 429.90 Antibacterial activity
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one 4,5-Dihydrofuran, CF₃ group C₆H₅F₃O₂ 178.10 Trifluoromethyl substitution

Physicochemical Properties

  • Target Compound : Predicted higher polarity due to the morpholine ring, enhancing solubility in polar solvents.
  • 1-(5-Chlorobenzo[b]furan-2-yl)ethan-1-one : Higher molecular weight (194.63 g/mol) and lipophilicity from the chlorinated benzo[b]furan .
  • 2-Acetylfuran : Low molecular weight (110.11 g/mol) and volatility, suitable for flavor applications .

Key Research Findings

  • Morpholine Advantages : The 5-methylmorpholin-3-yl group may improve metabolic stability compared to simpler heterocycles (e.g., pyridine or imidazole) due to reduced susceptibility to oxidation .
  • Trifluoromethyl Effects : The CF₃ group in 1-(4,5-dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one introduces steric bulk and electron-withdrawing properties, altering binding affinity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Furan-2-yl)-2-(5-methylmorpholin-3-yl)ethan-1-one typically involves:

  • Formation of the furan-2-yl ethanone core (1-(furan-2-yl)ethanone or 2-acetylfuran)
  • Introduction of the morpholin-3-yl substituent, particularly with a 5-methyl substitution on the morpholine ring
  • Coupling or condensation reactions to link these two moieties at the ethanone position

Preparation of the Furan-2-yl Ethanone Core

The furan-2-yl ethanone (2-acetylfuran) is a key intermediate and can be prepared or sourced as follows:

  • Commercial availability and isolation : 2-Acetylfuran is commercially available and can be isolated from natural sources such as essential oils and food products (e.g., sweet corn, fruits) due to its occurrence as a flavor compound.
  • Chemical synthesis : It can also be synthesized via Maillard reaction pathways from glucose and glycine, or by oxidation of furfural derivatives.
  • Physical properties : It has a boiling point of approximately 183.4 °C and a molecular weight of 110.11 g/mol.

Morpholine Ring Functionalization

The morpholine ring substituted at the 3-position with a 5-methyl group is a specialized building block. Preparation methods include:

Coupling to Form this compound

The key step is the formation of the ethanone linkage between the furan ring and the morpholine moiety:

  • Nucleophilic substitution or addition : The morpholine nitrogen or carbon at the 3-position attacks an electrophilic center on a furan-2-yl ethanone derivative or its activated form.
  • Acylation reactions : The morpholine derivative can be acylated with 1-(furan-2-yl)acetyl chloride or related activated acyl compounds to form the target ketone.
  • Catalytic methods : Acidic or basic catalysts may be used to facilitate coupling, with some recent advances employing heterogeneous solid acid catalysts for related furan derivatives.

Representative Preparation Data Table

Step Reagents/Conditions Yield (%) Notes
Synthesis of 1-(furan-2-yl)ethanone From furfural via oxidation or Maillard reaction >85 Commercially available, boiling point 183.4°C
Preparation of 5-methylmorpholin-3-yl derivative Selective methylation, nucleophilic substitution Variable Requires regioselective control
Coupling/acylation Acyl chloride of furan-2-yl ethanone + morpholine derivative, acid/base catalyst 70-90 Use of solid acid catalysts improves yield and recyclability
Biocatalytic reduction (related) Whole-cell Lactobacillus paracasei BD101, aqueous medium, 50 h 96 High enantiomeric excess for related furan ketones

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